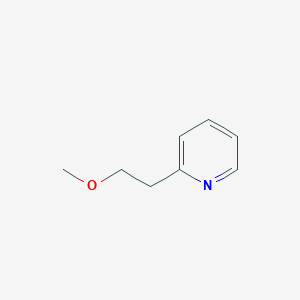

2-(2-Methoxyethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBVCAWHUSTDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057624 | |

| Record name | Metyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-91-0 | |

| Record name | 2-(2-Methoxyethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08760H16R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sustainable Chemistry and Green Synthesis:there is a Growing Need for Chemical Processes That Are More Environmentally Friendly. Future Research Will Likely Focus on Developing Greener Synthetic Routes to 2 2 Methoxyethyl Pyridine and Its Derivatives, Potentially Employing Flow Chemistry or Using Heterogeneous Catalysts That Can Be Easily Recovered and Reused.researchgate.netchemistryviews.org

Table 2: Potential Future Research Directions

| Research Avenue | Interdisciplinary Field(s) | Potential Outcome/Application |

| Asymmetric Catalysis | Organic Chemistry, Inorganic Chemistry | Enantioselective synthesis of chiral molecules for pharmaceuticals. |

| Targeted Drug Design | Medicinal Chemistry, Biochemistry | Development of novel therapeutics with improved efficacy and fewer side effects. |

| Responsive Materials | Materials Science, Supramolecular Chemistry | Creation of advanced sensors, switches, and drug-delivery systems. |

| Green Synthesis | Environmental Chemistry, Chemical Engineering | More sustainable and cost-effective production of pyridine-based chemicals. |

Catalytic Applications and Mechanistic Insights

2-(2-Methoxyethyl)pyridine-Derived Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Ligands derived from this compound can be synthesized and complexed with various transition metals to create catalysts for a range of organic transformations.

Ethylene Oligomerization and Polymerization Catalysis with Nickel(II) Complexes

Nickel(II) complexes bearing pyridine-based ligands are well-established catalysts for ethylene oligomerization and polymerization. While extensive research has been conducted on various substituted pyridine (B92270) ligands, such as those with imino, amino, or oxime functionalities, the specific application of ligands derived from this compound in this context is not extensively documented in publicly available research. The general mechanism for ethylene oligomerization at a nickel center involves the coordination and insertion of ethylene molecules, followed by a chain transfer step, typically β-hydride elimination, to release the olefin product. The electronic and steric properties of the ligand are critical in determining the catalyst's activity, selectivity towards linear alpha-olefins, and the molecular weight of the polymer. For instance, bulky substituents on the pyridine ring can influence the rate of chain transfer and propagation, thereby controlling the product distribution.

Dehydrogenative Coupling Reactions Catalyzed by Metal Complexes

Dehydrogenative coupling is an atom-economical method for forming new chemical bonds. Metal complexes, including those with pyridine-based ligands, have been shown to catalyze such reactions. For example, zirconium(II) synthons have been used to mediate the reductive homocoupling of pyridine derivatives nih.gov. While the dehydrogenative coupling of various pyridine derivatives has been explored, specific examples of metal complexes with this compound as a ligand for these reactions are not prominently featured in the existing literature. The catalytic cycle for dehydrogenative coupling typically involves C-H activation, followed by reductive elimination to form the coupled product and a reduced metal center, which is then re-oxidized.

Exploration of Other Organometallic Catalytic Systems

The utility of pyridine-based ligands extends to a wide array of other organometallic catalytic systems. For instance, the direct arylation of pyridine N-oxides has been achieved using palladium catalysts, providing a solution to the challenges often encountered in 2-pyridyl organometallic cross-coupling reactions nih.gov. The versatility of the pyridine scaffold suggests that ligands derived from this compound could potentially be applied in various other catalytic transformations, although specific research in these areas is limited.

Bio-inspired Catalysis and Metalloporphyrin Systems

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of natural enzymes. Metalloporphyrins, which are key components of many enzymes, are a significant focus of this field. Pyridyl-substituted porphyrins have been investigated for their catalytic activities in various reactions.

Peroxynitrite Decomposition Catalysis with Substituted Pyridyl Porphyrins

Peroxynitrite is a potent oxidant implicated in various pathological conditions. Metalloporphyrins, particularly iron(III) porphyrins, have been identified as effective catalysts for the decomposition of peroxynitrite, converting it to less harmful substances like nitrate nih.gov. Water-soluble iron(III) porphyrins, such as 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) (FeTMPyP), have demonstrated high catalytic activity in this process nih.gov. The catalytic mechanism is proposed to involve the oxidation of the iron(III) center by peroxynitrite to an oxoiron(IV) species, which then reacts further to regenerate the catalyst and produce nitrate nih.gov. While the use of pyridyl-substituted porphyrins is established, the specific incorporation of the 2-(2-methoxyethyl)pyridyl moiety into porphyrin structures for this application has not been extensively reported. One notable example in the literature is FeCl tetrakis-2-(triethyleneglycolmonomethylether)pyridylporphyrin, which has been studied as a potent peroxynitrite decomposition catalyst nih.gov.

Development of Chiral Catalysts and Recognition Systems

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry. Chiral pyridine-derived ligands have been instrumental in advancing this field nih.govnih.gov. Various strategies have been employed to create chiral environments around a metal center using pyridine-based ligands, including the use of C2-symmetric ligands and nonsymmetrical P,N-ligands nih.gov. For example, chiral N-hydroxyalkyl pyrid-2-ylidenes have been developed as a new class of ligands for copper-catalyzed asymmetric allylic alkylation chemrxiv.org. Although there is significant research on the design of complex chiral pyridine ligands, the development and application of chiral catalysts derived specifically from the this compound scaffold are not widely documented.

Theoretical Modeling of Catalytic Cycles

Theoretical modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic cycles. While specific DFT studies focusing exclusively on this compound as a ligand in catalytic applications are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous pyridine-based ligands. These theoretical approaches provide profound insights into the electronic and steric factors that govern the efficacy of a catalyst.

DFT Investigations of Active Sites and Transition States

Density Functional Theory (DFT) calculations are pivotal in mapping the potential energy surface of a catalytic reaction, allowing for the identification and characterization of intermediates and transition states. For a hypothetical catalytic cycle involving a metal complex with this compound as a ligand, DFT could be employed to model the geometry and electronic structure of the active catalytic species.

The primary steps in such a theoretical investigation would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms for the catalyst-substrate complex at various stages of the reaction.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) on the potential energy surface.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier for a particular elementary step.

For instance, in a cross-coupling reaction, DFT could be used to calculate the energy barriers for key steps such as oxidative addition, transmetalation, and reductive elimination. The methoxyethyl group of the this compound ligand would be explicitly included in these models to accurately capture its electronic and steric influence on the stability of intermediates and the energy of transition states.

Table 1: Hypothetical DFT Data for a Catalytic Step

| Parameter | Value (kcal/mol) | Description |

| ΔE | -15.2 | Reaction Energy |

| ΔE‡ | 25.8 | Activation Energy |

| ΔG | -12.5 | Gibbs Free Energy of Reaction |

| ΔG‡ | 28.3 | Gibbs Free Energy of Activation |

This table represents typical data that would be generated from DFT calculations for a single step in a catalytic cycle, illustrating the energy changes involved.

Influence of Ligand Environment on Catalytic Activity

The ligand environment around a metal center is a critical determinant of its catalytic activity, and DFT is a powerful tool for quantifying these effects. The this compound ligand can influence the catalytic cycle through several mechanisms:

Electronic Effects: The pyridine ring is an electron-withdrawing group, which can affect the electron density at the metal center. The methoxyethyl substituent, with its ether oxygen, can act as a Lewis base and potentially coordinate to the metal center or influence the electronic properties through space. DFT calculations can quantify these electronic effects through population analysis methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.

Steric Effects: The size and conformation of the 2-(2-methoxyethyl) group can impose steric hindrance around the metal center. This steric bulk can influence substrate binding, the geometry of transition states, and the rate of reductive elimination. DFT allows for the precise calculation of steric parameters and the visualization of steric clashes that may occur during the catalytic cycle.

Table 2: Comparison of Ligand Electronic Properties from DFT

| Ligand | NBO Charge on Metal | HOMO Energy (eV) | LUMO Energy (eV) |

| Pyridine | +0.45 | -6.2 | -1.5 |

| 2-Methylpyridine (B31789) | +0.42 | -6.1 | -1.4 |

| This compound | +0.43 | -6.15 | -1.45 |

This hypothetical data illustrates how DFT can be used to compare the electronic influence of different pyridine-based ligands on a central metal atom.

Role as an Anthelmintic Agent (Methyridine, i.e., this compound)

Methyridine is recognized as an anthelmintic agent, a class of drugs used to treat infections caused by parasitic worms (helminths). nih.govdrugfuture.com First described as an injectable antiparasitic compound effective against roundworm parasites, its mode of action is centered on the neuromuscular system of nematodes. nih.gov Electrophysiological studies have confirmed that Methyridine functions as a cholinergic agonist, specifically targeting the muscle receptors of these parasites. nih.govnih.gov This action leads to paralysis and subsequent expulsion of the worm from the host.

Research into the mechanism of Methyridine has revealed a significant degree of selectivity for specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. nih.govnih.gov These receptors in parasitic nematodes are pharmacologically diverse and are broadly classified into different subtypes, including the L-subtype (levamisole-sensitive), N-subtype (nicotine-sensitive), and B-subtype (bephenium-sensitive). nih.gov

Studies on the nematode Ascaris suum have demonstrated that Methyridine preferentially acts on the N-subtype of AChRs. nih.govnih.gov This selectivity is distinct from other cholinergic anthelmintics like levamisole and pyrantel, which are most potent at the L-subtype. nih.gov The antagonist profiles of various compounds on Methyridine-induced muscle contractions support this finding. For instance, the antagonism of Methyridine by the compound paraherquamide was similar to its effect on nicotine, while dihydro-β-erythroidine, another antagonist, had a weak effect on Methyridine but no effect on levamisole responses. nih.gov This selective action on the N-subtype is a key finding, as it suggests that Methyridine could be effective against parasites that have developed resistance to L-subtype agonists like levamisole. nih.govnih.gov

| Anthelmintic Agent | Primary Acetylcholine Receptor Subtype Target | Reference Parasite Model |

|---|---|---|

| Methyridine | N-subtype (Nicotine-sensitive) | Ascaris suum, Oesophagostomum dentatum |

| Levamisole | L-subtype (Levamisole-sensitive) | Ascaris suum, Caenorhabditis elegans |

| Pyrantel | L-subtype (Levamisole-sensitive) | Ascaris suum |

| Nicotine | N-subtype (Nicotine-sensitive) | Ascaris suum |

As a cholinergic agonist, Methyridine mimics the action of the neurotransmitter acetylcholine (ACh). nursingcenter.comrxlist.com In the parasympathetic nervous system, ACh binds to and activates cholinergic receptors, leading to a variety of physiological responses. nursingcenter.comnih.gov Direct-acting cholinergic agonists like Methyridine bind directly to these receptors to produce their effects. nih.govmhmedical.com

In parasitic nematodes, the target of Methyridine is the nAChRs located on the muscle cells. nih.govnih.gov The binding of Methyridine to these receptors gates ion channels, leading to an influx of cations. nih.govmdpi.com This influx causes a rapid and sustained depolarization of the muscle cell membrane and an increase in input conductance. nih.govnih.gov The resulting prolonged muscle contraction leads to a spastic paralysis of the parasite, preventing it from maintaining its position within the host's gastrointestinal tract. nih.gov The effects of Methyridine can be reversibly antagonized by compounds like mecamylamine and paraherquamide, which block the ion channels associated with the nAChRs. nih.govnih.gov

Pyridine-Containing Scaffolds in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast number of approved drugs and natural products. nih.govrsc.org Its prevalence is due to its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the aqueous solubility of drug candidates. nih.gov Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov

Pyridine and its derivatives, such as this compound, are valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). mallakchemicals.compipzine-chem.com The pyridine ring can be readily functionalized, allowing chemists to modify its structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. nih.gov The nitrogen atom in the pyridine ring can influence the molecule's basicity and its ability to interact with biological targets. rsc.org The use of such intermediates is a cornerstone of synthetic medicinal chemistry, enabling the construction of diverse molecular libraries for drug screening and the efficient production of targeted therapeutics. mallakchemicals.com

Bioisosteric replacement is a key strategy in drug discovery used to modify a lead compound's properties while retaining its desired biological activity. nih.govresearchgate.netnih.gov This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. The pyridine ring is frequently used as a bioisostere for a phenyl ring. dovepress.com This substitution can lead to significant improvements in a drug's profile, including:

Enhanced Potency: The nitrogen atom can introduce a key hydrogen bond interaction with the target protein. dovepress.com

Improved Metabolic Stability: Replacing an electron-rich phenyl ring with an electron-deficient pyridine ring can block sites of metabolic oxidation. dovepress.comnih.gov

Increased Solubility: The basic nitrogen atom of the pyridine ring can be protonated at physiological pH, increasing the compound's aqueous solubility. nih.gov

Modified Selectivity: The electronic and steric changes can alter the binding affinity for the intended target versus off-targets. nih.gov

For example, substituting a phenyl group with a pyridine ring has been shown to convert a compound into a potent kinase inhibitor and dramatically improve the metabolic stability of other inhibitors. dovepress.com In another strategy, a pyridine-N-oxide moiety has been successfully replaced by a 2-difluoromethylpyridine group, demonstrating enhanced activity in quorum sensing inhibitors. nih.govrsc.org

The versatility of the pyridine scaffold has led to the development of numerous anti-cancer and anti-microbial agents. nih.govekb.eg

Anti-cancer Agents: Pyridine derivatives are a significant class of compounds in oncology research and are found in several FDA-approved anticancer drugs. nih.govekb.egekb.eg They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylases (HDACs). ijsat.orgekb.eg For instance, certain pyridine-urea derivatives have shown potent cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines by inhibiting VEGFR-2, a key regulator of angiogenesis. ijsat.orgekb.eg The structural diversity of pyridine allows for the design of compounds that target a wide range of tumors, including breast cancer, leukemia, and pancreatic cancer. ekb.egekb.eg

| Pyridine Derivative Class | Mechanism of Action | Targeted Cancer Cell Lines |

|---|---|---|

| Pyridine-urea hybrids | VEGFR-2 Inhibition | MCF-7 (Breast), HepG2 (Liver) |

| Pyrazolopyridines | HDAC Inhibition | Various |

| Thienopyridines | Kinase Inhibition | Various |

| Imidazopyridines | Cytotoxicity | Various |

Anti-microbial Agents: Pyridine-containing compounds have also been extensively explored for their anti-microbial properties. nih.govnih.gov Many derivatives have demonstrated significant activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi. nih.govresearchgate.net For example, nicotinic acid benzylidene hydrazide derivatives have shown activity comparable to standard drugs like norfloxacin and fluconazole against strains such as S. aureus, E. coli, and C. albicans. nih.gov The pyridine nucleus is a key component of several established antitubercular drugs, including isoniazid. nih.govdovepress.com The development of novel pyridine-thiazole hybrids has also yielded compounds with high antiproliferative activity against leukemia cells, suggesting their potential as selective anticancer agents. mdpi.com

An in-depth examination of the chemical compound this compound reveals its significance and applications across various scientific domains, particularly in medicinal chemistry and biological research. This article focuses exclusively on the specified roles and interactions of this compound and its analogues, adhering to a structured exploration of its properties and applications.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of 2-(2-Methoxyethyl)pyridine. While specific experimental spectra for this compound are not widely published in common databases, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles and data from analogous structures.

The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the methoxyethyl side chain. The pyridine ring protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at position 6 (alpha to the nitrogen) is expected to be the most downfield. The protons of the ethyl bridge and the methyl group will appear in the upfield region.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon atom C2, directly attached to the side chain and adjacent to the nitrogen, being the most downfield. The aliphatic carbons of the side chain will appear at higher field strengths.

Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Py) | ~8.5 | d | ~5 |

| H-4 (Py) | ~7.6 | td | ~7.7, 1.8 |

| H-3 (Py) | ~7.2 | d | ~7.8 |

| H-5 (Py) | ~7.1 | ddd | ~7.5, 4.9, 1.2 |

| -CH₂-O- | ~3.7 | t | ~6.5 |

| -O-CH₃ | ~3.3 | s | - |

| Py-CH₂- | ~3.0 | t | ~6.5 |

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Py) | ~160 |

| C-6 (Py) | ~149 |

| C-4 (Py) | ~136 |

| C-5 (Py) | ~123 |

| C-3 (Py) | ~121 |

| -CH₂-O- | ~72 |

| -O-CH₃ | ~59 |

| Py-CH₂- | ~40 |

Advanced NMR Techniques for Solution and Solid-State Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms, confirming the C-H bond pairs.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be crucial to show the correlation between the Py-CH₂- protons and the C-2 and C-3 carbons of the pyridine ring, definitively establishing the attachment point of the side chain.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the pyridine ring and the ethyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation in solution.

In the solid state, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) NMR could be used to obtain high-resolution spectra of the compound, providing information about molecular packing and dynamics in the crystalline form. Solid-state ²H NMR studies on pyridine derivatives have been used to characterize molecular mobility and interactions within host-guest systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, these spectra are characterized by vibrations of the pyridine ring and the methoxyethyl side chain.

The IR spectrum is dominated by absorptions corresponding to changes in the dipole moment during a vibration, while the Raman spectrum detects vibrations that involve a change in polarizability. Key vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: From the ethyl and methyl groups, appearing in the 3000-2850 cm⁻¹ range.

Pyridine Ring Stretching (C=C and C=N): A series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-O-C (Ether) Stretching: A strong, characteristic band, typically found in the 1150-1085 cm⁻¹ region.

C-H Bending and Rocking: Various bands in the 1470-1350 cm⁻¹ (aliphatic) and 900-675 cm⁻¹ (aromatic out-of-plane) regions.

Expected Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1585, 1500-1400 | Medium-Strong |

| Aliphatic C-H Bend | 1470-1450 | Medium |

| Asymmetric C-O-C Stretch | 1150-1085 | Strong (IR) |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong (IR) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the pyridine chromophore. The pyridine ring exhibits characteristic π → π* transitions, which are typically observed at shorter wavelengths (around 200-270 nm), and a weaker n → π* transition at a longer wavelength (around 270-300 nm), which involves the non-bonding electrons on the nitrogen atom. sielc.com The exact positions and intensities of these absorption bands can be influenced by the solvent polarity and the nature of the substituent. The methoxyethyl group, being a saturated alkyl ether, is not expected to significantly alter the position of the primary absorption maxima compared to other 2-alkylpyridines.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Simple pyridine derivatives often exhibit weak fluorescence, and their emission properties can be highly sensitive to the solvent environment, pH, and the presence of quenchers. Studies on other substituted pyridines have shown that the fluorescence quantum yield can be affected by the degree of conjugation and the electronic nature of the substituents. The fluorescence spectrum of this compound, if observable, would provide insights into its excited-state properties.

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₁₁NO), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (approximately 137.18). High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision (e.g., 137.08406 Da for the monoisotopic mass), which allows for the unambiguous determination of the elemental formula. nih.gov

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are expected to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine ring, leading to the formation of a stable pyridylmethyl cation (m/z 92) or related fragments.

Ether Cleavage: Cleavage of the C-O or C-C bonds within the methoxyethyl side chain. A prominent fragment is often observed at m/z 45, corresponding to the [CH₂OCH₃]⁺ ion.

Loss of the side chain: Cleavage resulting in a fragment corresponding to the pyridine ring itself.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 137 | [M]⁺• | [C₈H₁₁NO]⁺• | Molecular Ion |

| 122 | [M - CH₃]⁺ | [C₇H₈NO]⁺ | Loss of a methyl radical |

| 106 | [M - OCH₃]⁺ | [C₇H₈N]⁺ | Loss of a methoxy (B1213986) radical |

| 93 | [C₅H₄NCH₂]⁺ | [C₆H₆N]⁺ | Cleavage of the C-C bond beta to the ring |

| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | Cleavage of the C-C bond alpha to the ring |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to single crystals or polycrystalline powders.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique would provide a precise determination of its molecular structure in the solid state. The analysis would yield detailed information, including:

Unit cell dimensions: The size and shape of the repeating unit in the crystal lattice.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of every atom in the molecule.

Bond lengths, bond angles, and torsion angles: Providing a definitive confirmation of the molecular geometry.

Intermolecular interactions: Revealing how the molecules pack in the crystal, including potential hydrogen bonding or π-stacking interactions.

Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials. A PXRD pattern serves as a unique fingerprint for a specific crystalline phase. It is valuable for:

Phase identification: Comparing the experimental pattern to databases to identify the compound.

Polymorph screening: Distinguishing between different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Purity analysis: Detecting the presence of crystalline impurities.

As of now, no public crystal structure data is available for this compound in crystallographic databases. A future crystallographic study would be invaluable for a complete understanding of its solid-state properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have unpaired electrons. ethz.chnih.gov While this compound is not itself paramagnetic, it can act as a ligand, forming complexes with paramagnetic transition metal ions. EPR spectroscopy provides detailed information on the electronic structure and local environment of these metal centers. cardiff.ac.ukrsc.org

In research, this compound can be used to form complexes with metal ions like copper(II) or cobalt(II). cardiff.ac.uknih.govresearchgate.net EPR studies on such complexes can reveal significant details about the coordination geometry and the nature of the metal-ligand bond. The technique measures the absorption of microwave radiation by an unpaired electron in an external magnetic field. The resulting spectrum is characterized by parameters such as the g-tensor and hyperfine coupling constants.

g-Tensor: The g-tensor provides information about the electronic environment of the unpaired electron. Its components can help determine the geometry of the metal complex (e.g., square planar, tetrahedral, or octahedral). cardiff.ac.ukmdpi.com

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like the metal nucleus or the nitrogen atom of the pyridine ring) leads to hyperfine splitting in the EPR spectrum. researchgate.net Analysis of this splitting can confirm the coordination of the this compound ligand to the metal center and provide insights into the distribution of the unpaired electron's wavefunction. researchgate.net

For instance, in studies of copper(II) complexes with pyridine-based ligands, EPR spectroscopy has been used to elucidate the coordination sphere and bonding parameters. cardiff.ac.uknih.gov Similar investigations involving this compound could provide a fundamental understanding of its interaction with paramagnetic metal centers, which is crucial for applications in catalysis and materials science. ethz.chresearchgate.net

| Parameter | Information Obtained | Relevance to this compound Research |

| g-tensor values | Electronic structure and geometry of the paramagnetic center. | Characterizes the coordination environment when complexed with a metal ion. |

| Hyperfine coupling | Interaction between the unpaired electron and magnetic nuclei. | Confirms the binding of the pyridine nitrogen to the metal center. |

| Signal Intensity | Concentration of the paramagnetic species. | Can be used to quantify the formation of metal-ligand complexes. |

Chromatographic Methods in Analytical Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity. cdc.gov Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely applicable.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile compounds like this compound. The purity of commercially available this compound is often determined by GC, with purities of 98% or higher being reported. labproinc.comcookechem.com In a typical GC analysis, the compound is vaporized and passed through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity for organic compounds. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mixture. cdc.gov For pyridine and its derivatives, reversed-phase HPLC is a common method. sielc.comedpsciences.orgedpsciences.org In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). sielc.comedpsciences.org An acid, like formic or phosphoric acid, is often added to the mobile phase to ensure good peak shape for basic compounds like pyridines. sielc.comhelixchrom.com This technique can be used to separate this compound from impurities or other reaction components. edpsciences.orgedpsciences.org

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

| GC | e.g., Polysiloxane | Helium or Nitrogen | FID, MS | Purity assessment, quantification. labproinc.comnih.gov |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with acid | UV (254 nm) | Separation from impurities, analysis in mixtures. edpsciences.orghelixchrom.comsielc.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This method is highly valuable for determining the thermal stability of compounds and for studying the decomposition pathways of their complexes.

While TGA of this compound itself would indicate its volatility and decomposition temperature, the technique is particularly insightful when applied to its metal complexes. The thermal stability of a metal complex is often significantly different from that of the free ligand. TGA can be used to determine the temperature ranges over which a complex is stable, identify the loss of solvent molecules (like water or THF), and characterize the decomposition of the organic ligands. researchgate.netresearchgate.net

A typical TGA thermogram for a metal complex of this compound would show a series of mass loss steps. For example, an initial mass loss at a lower temperature might correspond to the removal of lattice solvent. Subsequent mass loss steps at higher temperatures would indicate the decomposition of the coordinated this compound ligands, eventually leaving a metal oxide residue at the highest temperatures. exlibrisgroup.com The analysis is often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. eltra.com

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 50 - 150 | Variable | Loss of adsorbed or lattice solvent molecules. |

| 200 - 400 | Variable | Decomposition and loss of the this compound ligand. |

| > 400 | Stable Mass | Formation of a stable residue, often a metal oxide. |

Note: The data in this table is illustrative and represents a typical decomposition pattern for a hypothetical metal complex of this compound based on studies of similar compounds. researchgate.netexlibrisgroup.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These calculations allow for the prediction of molecular orbitals, energy gaps, and other key parameters that govern a compound's reactivity and material properties.

The electronic behavior of pyridine (B92270) derivatives is largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and the gap between them are crucial for understanding a molecule's reactivity and electronic transitions. scirp.orgchemrxiv.org

In pyridine-based systems, the frontier energy levels are controlled by the aromatic π-conjugated system. rsc.org The introduction of substituents, such as the 2-methoxyethyl group, can modify these energy levels. DFT calculations are commonly used to model these properties. For instance, studies on various substituted pyridines show that electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. ekb.egmdpi.com

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap suggests higher reactivity and easier electronic excitation. chemrxiv.org By analyzing the spatial distribution of HOMO and LUMO densities, researchers can predict the most likely sites for electrophilic and nucleophilic attack. For many pyridine derivatives, the HOMO is often distributed over the π-system of the pyridine ring, while the LUMO's distribution is also centered on the ring but can be significantly influenced by substituents.

Table 1: Representative DFT Calculated Frontier Orbital Energies for Substituted Pyridine Systems

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | B3LYP/6-31G(d,p) | -6.77 | -0.53 | 6.24 |

| Pyridine-CHO | B3LYP/6-31G(d,p) | -7.42 | -2.47 | 4.95 |

| Pyridine-NH2 | B3LYP/6-31G(d,p) | -5.84 | 0.25 | 6.09 |

| Quinoline | B3LYP/6-31+G(d,p) | -6.65 | -1.82 | 4.83 |

Note: The data in this table is for pyridine and related derivatives to illustrate general principles, as specific computational results for 2-(2-Methoxyethyl)pyridine were not available in the cited literature. Data sourced from multiple computational studies on pyridine derivatives. scirp.orgekb.eg

The HOMO-LUMO energy gap (band gap) is directly related to the electronic conductivity of a material. chemrxiv.org In materials science, particularly for organic electronics, a small energy gap is desirable as it facilitates the movement of electrons from the valence band (related to HOMO) to the conduction band (related to LUMO). chemrxiv.org Pyridine-based materials are widely investigated for their potential as electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org

The conductivity of these materials can be tuned by modifying the chemical structure. For example, creating conjugated polymers based on pyridine can significantly reduce the energy gap and enhance conductivity. acs.org Electrochemical studies on poly(2,5-pyridine) have shown that upon reduction (n-doping), the material becomes conductive due to the introduction of mobile charge carriers. acs.orgresearchgate.net The relationship between the energy gap and conductivity means that computational predictions of the HOMO-LUMO gap can guide the design of new pyridine-based conductive materials. rsc.org

In the context of charge transport in molecular materials, the reorganization energy (λ) is a critical parameter that describes the energy required for the geometric relaxation of a molecule and its surrounding environment upon gaining or losing an electron. arxiv.org According to Marcus theory, a lower reorganization energy facilitates faster charge transfer between molecules. asianpubs.org Therefore, designing molecules with low reorganization energies is a key goal for developing efficient organic semiconductors. nih.gov

Computational studies on pyridine-containing compounds have explored how structural modifications impact reorganization energy. For example, theoretical investigations on thia- or selenadiazole compounds fused with pyridine rings have shown that the introduction of a heavier atom like selenium can effectively reduce both hole and electron reorganization energies, potentially leading to materials with high charge mobility. asianpubs.org These calculations, typically performed using DFT, involve optimizing the geometries of the molecule in both its neutral and charged states to determine the energetic cost of structural rearrangement. arxiv.orgasianpubs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of compounds like this compound.

In the study of pyridine derivatives, MD simulations have been applied to understand their interactions with biological targets, such as enzymes. For example, simulations of substituted pyridine inhibitors bound to Lysine-specific demethylase 1 (LSD1) have revealed the stability of the ligand-protein complex and identified key interactions, such as conserved water-bridge motifs, that are crucial for binding. tandfonline.comnih.gov Similarly, MD simulations have been used to evaluate the stability of novel pyridine-based anticancer drug candidates when docked into their target proteins. chemrevlett.comchemrevlett.com Another application includes simulating the combustion of pyridine to investigate the formation of NOx at an atomic level, which can be influenced by external factors like electric fields. ucl.ac.uk For poly-pyridine systems, MD simulations have been used to understand the complexation of metal ions, providing insights into their potential use as extractants.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or chemical properties. nih.gov These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

Numerous QSAR studies have been conducted on various classes of pyridine derivatives to understand the structural requirements for specific biological activities. These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model. chemrevlett.comchemrevlett.com For instance:

A QSAR study on substituted pyridine derivatives as LSD1 inhibitors successfully created models that could predict the inhibitory activity, guiding the design of new, more potent compounds. tandfonline.com

Another QSAR model was developed for pyridine and bipyridine derivatives to predict their anticancer activity against the HeLa cell line, leading to the design of a novel potential inhibitor. chemrevlett.comchemrevlett.com

QSAR models have also been applied to 4-pyridone derivatives to understand their antimalarial activity, identifying key quantum molecular descriptors that influence their efficacy. nih.gov

These examples demonstrate that QSAR is a powerful tool for systematically exploring the chemical space of pyridine derivatives and optimizing their desired properties. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters, including vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. dtic.mil These predictions are invaluable for interpreting experimental data and confirming molecular structures. jocpr.com

For substituted pyridines, DFT calculations can accurately predict vibrational frequencies. A study on 2-methoxy-3-(trifluoromethyl)pyridine, a close analog of this compound, used the B3LYP/6-311++G(d,p) level of theory to calculate its FT-IR and FT-Raman spectra. jocpr.comresearchgate.net The calculated frequencies, after scaling, showed excellent agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes. jocpr.comresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. jocpr.com The accuracy of these predictions is crucial for assigning signals in complex spectra and for distinguishing between isomers. researchgate.netgithub.io Computational protocols have been developed that can predict solution-phase NMR shifts with high accuracy by correcting gas-phase calculations, making them a reliable tool for structural elucidation of molecules like this compound. researchgate.netresearchgate.netarxiv.org

Thermodynamic Parameter Calculation and Free Energy Landscapes

Thermodynamic Parameter Calculation

The calculation of thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) is crucial for predicting the spontaneity and equilibrium of chemical processes. Computational methods can provide valuable insights into these properties for various molecular systems.

For instance, a theoretical study on the protonation of 3-substituted pyridines in an aqueous solution was conducted using the semi-empirical AM1 method. This study calculated the standard heat of formation, entropy, and Gibbs free energy for a series of pyridine derivatives. While this study does not include this compound, the data for other substituted pyridines can serve as an illustrative example of the types of thermodynamic parameters that can be obtained through computational chemistry. mdpi.com

The following interactive table presents the calculated thermodynamic properties for a selection of 3-substituted pyridines from the aforementioned study. mdpi.com These values were determined for the molecules in an aqueous solution. mdpi.com

These calculations are instrumental in comparing the relative stabilities of different substituted pyridines and understanding the influence of various functional groups on their thermodynamic properties.

Free Energy Landscapes

A free energy landscape, or potential energy surface (PES), provides a visual representation of the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. These landscapes are fundamental to understanding molecular conformations, reaction pathways, and the dynamics of molecular systems. longdom.org

For a molecule like this compound, the free energy landscape would be particularly insightful for understanding the rotational dynamics of the methoxyethyl side chain relative to the pyridine ring. The landscape would reveal the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.

While a specific free energy landscape for this compound has not been published, studies on similar molecules illustrate the principles. For example, a detailed analysis of the torsional profile of 2,2'-bipyridine has been performed using density functional theory. researchgate.net This study investigated the rotational barrier around the C-C bond connecting the two pyridine rings, identifying the most stable planar and non-planar conformations. researchgate.net Such an analysis of rotational barriers is a key component in constructing a free energy landscape.

The generation of a free energy landscape typically involves scanning the potential energy surface by systematically changing specific dihedral angles and calculating the energy at each point. The resulting data can then be plotted to create a multi-dimensional surface that maps the conformational space of the molecule. This approach allows for the identification of low-energy conformers and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and energetic preferences.

Applications in Materials Science and Engineering

Pyridine-Derived Materials for Organic Electronics

The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring makes pyridine derivatives suitable candidates for various roles in organic electronic devices. rsc.org These materials are explored for their ability to transport electrons, which is a critical function in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.org

In organic solar cells, electron transporting materials (ETMs) are essential for efficiently collecting electrons from the active layer and transporting them to the cathode. Pyridine-based compounds are investigated as ETMs due to their high electron mobility and appropriate Lowest Unoccupied Molecular Orbital (LUMO) levels, which facilitate smooth electron injection. rsc.orgbeilstein-journals.org The performance of an OSC is closely linked to the intrinsic electron mobility of the ETL. rsc.org

While research has focused on various complex pyridine derivatives, the fundamental properties of the pyridine ring are key to their function. Compounds such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) have been shown to be promising ETMs, leading to OSCs with high fill factors and power conversion efficiencies, surpassing those using conventional materials like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP). rsc.org The effectiveness of these materials highlights the potential of the pyridine scaffold, as found in 2-(2-Methoxyethyl)pyridine, for applications in organic electronics.

Below is a data table comparing the performance of OSCs using different pyridine-based ETMs.

| ETM Compound | Electron Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | Fill Factor (FF) (%) |

| BCP | ~10⁻⁶ - 10⁻⁵ | Lower | ~53 |

| TmPyPB | High | up to 6.3% | High |

| B3PyPB | Moderate | Moderate | Moderate |

| DPPS | Moderate | Moderate | Moderate |

Data compiled from studies on various pyridine-containing ETMs. rsc.org

Polymeric materials are often susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can cause chain scission, crosslinking, and a general loss of mechanical properties. nih.gov The photostabilization of polymers can be achieved by incorporating additives that absorb UV radiation or quench the excited states of the polymer, thus preventing photochemical degradation. nih.gov

Pyridine derivatives have been investigated as effective photostabilizers. researchgate.net Their aromatic structure allows them to absorb UV light, and the nitrogen atom can play a role in deactivating harmful radical species formed during photo-oxidation. researchgate.net For instance, studies on polystyrene have shown that the addition of 2-aminopyridine (B139424) derivatives can significantly reduce the formation of carbonyl groups, which are indicative of degradation, upon irradiation. researchgate.net The pyridine ring within this compound provides a structural basis for similar photostabilizing activity, acting as a chromophore that can dissipate UV energy and protect the polymer backbone.

Polymer Chemistry and Monomer Applications

In polymer chemistry, this compound is primarily relevant as a direct precursor to the monomer 2-vinylpyridine (B74390) (2VP). The synthesis of this compound often involves the nucleophilic addition of methanol (B129727) to 2-vinylpyridine. wikipedia.org Conversely, 2-vinylpyridine can be produced through the dehydration of 2-(2-hydroxyethyl)pyridine (B196109), an intermediate that can be formed from 2-methylpyridine (B31789) and formaldehyde (B43269). chemicalbook.compatsnap.com This close synthetic relationship makes the applications of 2-vinylpyridine polymers directly relevant to its precursor.

2-Vinylpyridine (2VP) is a versatile monomer used in the synthesis of a variety of copolymers and terpolymers through processes like reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP). acs.orgresearchgate.net These controlled radical polymerization techniques allow for the creation of well-defined block copolymers with specific architectures. rsc.orgacs.org

A significant industrial application of 2VP is in the production of a latex terpolymer containing 2-vinylpyridine, styrene, and butadiene. wikipedia.org This terpolymer is crucial as a tire-cord binder, where it is used to treat tire cords (such as those made from polyester (B1180765) or nylon) to ensure strong adhesion to the surrounding rubber matrix. wikipedia.org The pyridine units in the polymer provide polarity and specific interactions that enhance this bonding. wikipedia.org

The copolymerization of 2VP with other monomers, such as acrylonitrile (B1666552) and methyl acrylate, has also been extensively studied to produce materials with tailored properties. researchgate.netresearchsolutions.com

| Polymer Type | Monomers | Key Application |

| Terpolymer Latex | Styrene, Butadiene, 2-Vinylpyridine | Tire-cord binder for adhesion to rubber. wikipedia.org |

| Diblock Copolymer | 2-Vinylpyridine, 4-Vinylpyridine | Model systems for studying polymer self-assembly. acs.org |

| Diblock Copolymer | Styrene, 2-Vinylpyridine | Nanostructured materials, templates for nanoelectronics. acs.orgresearchgate.net |

| Random Copolymer | Acrylonitrile, 2-Vinylpyridine | Acrylic fibers with reactive dye sites. wikipedia.orgresearchsolutions.com |

The incorporation of vinylpyridine units into a polymer chain introduces functional reactive sites. The nitrogen atom in the pyridine ring is basic and can act as a ligand for metal ions, be protonated to form polycations, or serve as a site for quaternization reactions. acs.org This functionality is key to the use of poly(vinylpyridine)-containing polymers in a wide range of advanced applications.

For example, block copolymers like polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) are widely used in nanotechnology. acs.org The P2VP block can selectively coordinate with metal precursors, allowing for the creation of ordered metallic nanostructures within a self-assembled polymer template. acs.org In the textile industry, copolymerizing small amounts of 2-vinylpyridine into acrylic fibers provides reactive sites that allow dyes to chemically bond to the material, resulting in improved colorfastness. wikipedia.org Furthermore, the ability to functionalize the pyridine ring post-polymerization opens up possibilities for creating materials for catalysis, sensors, and biomedical applications. acs.orgmdpi.com

Conclusion and Outlook

Summary of Key Research Findings for 2-(2-Methoxyethyl)pyridine and its Derivatives

This compound, a heterocyclic compound featuring a pyridine (B92270) ring substituted with a methoxyethyl group at the second position, has been the subject of significant research. Its unique structure, combining a coordinating nitrogen atom within the aromatic pyridine ring and an ether oxygen atom in the flexible side chain, allows it to function as a versatile ligand in coordination chemistry.

Research has extensively demonstrated the capability of this compound and its analogues to form stable complexes with a variety of transition metals. These complexes are notable for their diverse coordination modes, where the ligand can act as a monodentate donor through the pyridine nitrogen or as a bidentate chelating agent involving both the nitrogen and the ether oxygen. This flexibility has been exploited in the development of catalysts for organic synthesis. For instance, iron complexes incorporating derivatives of this pyridine scaffold have shown high activity in ethylene oligomerization, a process of significant industrial relevance. acs.org

Furthermore, the functionalized pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. researchgate.net Derivatives of similar pyridine-based alcohols have been investigated for their biological activities, including potential anticancer properties when complexed with metals like gold(III). nih.gov While direct studies on this compound in this context are less common, the broader family of functionalized pyridines is a major focus for developing agents against conditions like Alzheimer's disease and for creating new antibacterial drugs. researchgate.netresearchgate.net

In materials science, the pyridine framework is integral to the development of functional materials such as organic light-emitting diodes (OLEDs) and species with unique magnetic properties. nih.gov The ability of pyridine derivatives to coordinate with metal ions is central to designing coordination polymers and single-molecule magnets. nih.gov

The synthesis of this compound itself and the introduction of the 2-methoxyethyl group onto a pyridine ring are established processes in organic synthesis. The reactivity of the pyridine ring allows for further functionalization, enabling the creation of a wide array of derivatives with tailored electronic and steric properties for specific applications.

Table 1: Selected Applications of this compound and Related Derivatives

| Research Area | Application/Finding | Metal Ion (if applicable) | Reference |

| Catalysis | Ethylene Oligomerization | Iron (Fe) | acs.org |

| Medicinal Chemistry | Anticancer Activity (related compounds) | Gold (Au) | nih.gov |

| Materials Science | Single-Molecule Magnets (related compounds) | Manganese (Mn) | nih.gov |

| Coordination Chemistry | Formation of Mononuclear and Polynuclear Complexes | Copper (Cu) | nih.gov |

| Organic Synthesis | Versatile Ligand and Building Block | N/A | pipzine-chem.com |

Remaining Challenges and Open Questions in Pyridine-Methoxyethyl Chemistry

Despite the progress made, several challenges and open questions persist in the chemistry of this compound and its derivatives. A primary challenge in pyridine chemistry, in general, is achieving regioselective functionalization. chemistryviews.orgrsc.org The electronic nature of the pyridine ring, being electron-poor, and the strong coordinating ability of the nitrogen atom can complicate direct C-H functionalization, often leading to a lack of selectivity or undesired side reactions. rsc.org Developing synthetic methods that allow for precise and controlled modification at specific positions of the pyridine ring, especially remote from the nitrogen atom (C3 and C4 positions), remains an area of active research. nih.govresearchgate.net

The synthesis of highly substituted pyridines, which are often found in complex pharmaceuticals, can require multi-step, inefficient processes. scitechdaily.com While methods like those using pyridyne intermediates have been developed, they can suffer from a lack of regiocontrol. nih.gov For this compound specifically, selectively modifying the pyridine ring without altering the methoxyethyl side chain, or vice-versa, presents a significant synthetic hurdle.

Another challenge lies in fully understanding and controlling the conformational flexibility of the methoxyethyl side chain upon coordination to a metal center. This flexibility can influence the stability, reactivity, and catalytic activity of the resulting metal complex. It can be difficult to predict the exact coordination geometry and its effect on the electronic properties of the metal center, which is crucial for the rational design of catalysts or functional materials.

Furthermore, while the potential for these compounds in various applications is recognized, there is often a gap between fundamental research and practical implementation. For example, scaling up the synthesis of specific derivatives and their metal complexes for industrial catalytic use can be economically challenging. In medicinal chemistry, while the pyridine scaffold is common, the specific structure-activity relationships for this compound derivatives are not well-established, requiring extensive screening and optimization.

Future Research Avenues and Interdisciplinary Prospects

The future of research on this compound and its derivatives is poised for expansion into several exciting and interdisciplinary areas.

Q & A

Basic: What are the key physicochemical properties of 2-(2-Methoxyethyl)pyridine relevant to its handling in laboratory settings?

Answer:

this compound (CAS 114-91-0) has a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol . Its structure includes a pyridine ring substituted with a methoxyethyl group, contributing to moderate polarity and solubility in organic solvents like dichloromethane or toluene. Key handling considerations include:

- Safety Precautions : Due to incomplete toxicological data, treat it as a potential irritant (skin/eyes/respiratory tract). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store in a cool, dry place away from oxidizing agents. Stability under inert atmospheres (e.g., nitrogen) is recommended .

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Pyridine Alkylation : Reacting 2-chloropyridine with sodium methoxyethylate under reflux in aprotic solvents (e.g., THF) .

- Optimization Strategies :

Advanced: How does this compound function as a ligand in coordination chemistry, and what factors influence its complexation behavior?

Answer:

The compound acts as a monodentate ligand via the pyridine nitrogen atom. Its complexation with transition metals (e.g., Cu(II)) is influenced by:

- Steric Effects : The methoxyethyl group introduces steric hindrance, reducing binding affinity compared to unsubstituted pyridine .

- Solvent Polarity : Polar solvents (e.g., methanol) enhance solubility but may compete for coordination sites.

- pH : Protonation of the pyridine nitrogen at low pH (<4) diminishes ligand activity .

Advanced: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹, pyridine ring vibrations at 1600–1450 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxyethyl proton signals at δ 3.2–3.6 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 137 confirms molecular weight .

Data Contradiction: How should researchers address discrepancies in reported toxicity data for this compound?

Answer:

Conflicting toxicity reports (e.g., acute vs. chronic effects) arise due to limited ecotoxicological profiling . To resolve discrepancies:

- Independent Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) under controlled conditions.

- Literature Cross-Validation : Compare data across regulatory databases (e.g., PubChem, NIST) while excluding non-peer-reviewed sources .

- Precautionary Principle : Assume worst-case toxicity (Category 4 acute toxicity) until validated .

Advanced: What are the current applications of this compound in studying biological systems?

Answer:

- Enzyme Inhibition : Acts as a scaffold for designing acetylcholinesterase inhibitors due to its structural similarity to choline .

- Nucleic Acid Mimics : Methoxy groups in pyridine derivatives perturb base-pairing in PNA/DNA hybrids, enabling studies on helix stability .

- Receptor Binding : Modulates GABAₐ receptors in neuropharmacological assays, though potency is lower than related pyridines .

Methodological: What strategies can be employed to enhance the purity of this compound during synthesis and purification?

Answer:

- Reaction Monitoring : Use real-time GC-MS to detect side products (e.g., di-alkylated species) .

- Purification :

- Quality Control : Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model electron density maps to predict sites for electrophilic substitution (e.g., C-4 position on pyridine) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation shells in aqueous vs. organic media) .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.